molecular formula C17H19ClN4O2 B2593039 8-(5-chloro-2-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2195942-14-2

8-(5-chloro-2-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2593039
CAS No.: 2195942-14-2
M. Wt: 346.82
InChI Key: JFAIQFKNUDNMBD-UHFFFAOYSA-N
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Description

“8-(5-chloro-2-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane” is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(5-chloro-2-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane” typically involves multiple steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation using 5-chloro-2-methoxybenzoyl chloride.

    Formation of the azabicyclo[3.2.1]octane ring: This step involves a series of cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can occur at the triazole ring or the benzoyl group.

    Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Investigation of its binding affinity to various biological receptors.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

    Therapeutic Agents: Exploration of its therapeutic effects in various diseases.

Industry

    Material Science: Use in the development of new materials with unique properties.

    Chemical Manufacturing: Application in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of “8-(5-chloro-2-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane” involves its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Pathway Involvement: Participation in biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    8-azabicyclo[3.2.1]octane derivatives: Compounds with similar bicyclic structures.

    1,2,3-triazole derivatives: Compounds containing the triazole ring.

    Benzoyl derivatives: Compounds with benzoyl groups.

Uniqueness

    Structural Complexity: The combination of the bicyclic structure, triazole ring, and benzoyl group makes it unique.

    Chemical Properties: Unique reactivity due to the presence of multiple functional groups.

    Diverse applications in various fields of research and industry.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-24-16-5-2-11(18)8-15(16)17(23)22-12-3-4-13(22)10-14(9-12)21-7-6-19-20-21/h2,5-8,12-14H,3-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAIQFKNUDNMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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